molecular formula C20H21NO4 B2937892 4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE CAS No. 1421466-11-6

4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE

Cat. No.: B2937892
CAS No.: 1421466-11-6
M. Wt: 339.391
InChI Key: QFGDMOLZGPPABJ-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is a benzamide derivative featuring a 4-ethoxy-substituted aromatic ring and an N-linked propargyl ether chain terminating in a 2-methoxyphenoxy group. The but-2-yn-1-yl linker introduces conformational rigidity due to the triple bond, which may influence binding interactions and pharmacokinetic properties.

Properties

IUPAC Name

4-ethoxy-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-24-17-12-10-16(11-13-17)20(22)21-14-6-7-15-25-19-9-5-4-8-18(19)23-2/h4-5,8-13H,3,14-15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGDMOLZGPPABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE typically involves the reaction of 4-ethoxybenzoic acid with 4-(2-methoxyphenoxy)but-2-yn-1-amine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ether derivatives.

Scientific Research Applications

4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features of Analogs

The following benzamide derivatives share partial structural homology with the target compound, differing in substituents, linker chemistry, or aromatic modifications.

Table 1: Comparative Analysis of Benzamide Derivatives
Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Substituents/Linkers Key Properties/Inferences References
4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE (Target) C₂₀H₂₁NO₅* 355.39 4-ethoxy, propargyl ether, 2-methoxyphenoxy Rigid linker; electron-donating substituents -
4-CHLORO-N-(4-METHOXY-2-NITRO-PHENYL)-BENZAMIDE C₁₄H₁₁ClN₂O₄ 306.71 4-chloro, 2-nitro, 4-methoxy Electron-withdrawing groups; higher reactivity
BENZAMIDE, 4-METHOXY-N-[1-(2',4,4'-TRIFLUORO[1,1'-BIPHENYL]-2-YL)ETHYL]- C₂₂H₁₉F₃NO₂* 410.39 Trifluorobiphenyl, ethyl linker High lipophilicity; potential metabolic stability
4-AMINO-5-CHLORO-N-[2-[ETHYL[(4-METHOXYPHENYL)METHYL]AMINO]ETHYL]-2-METHOXYBENZAMIDE C₂₁H₂₇ClN₄O₃ 418.92 Amino, chloro, methoxy, ethylamino Hydrogen-bonding capacity; polar substituents
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide C₁₈H₂₂N₂O₃ 314.38 Ethoxyethoxy chain, amino group Enhanced hydrophilicity; flexible linker

*Calculated based on structural inference where direct data is unavailable.

Critical Comparative Analysis

Substituent Effects
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s ethoxy and methoxy groups contrast with the nitro and chloro substituents in 4-CHLORO-N-(4-METHOXY-2-NITRO-PHENYL)-BENZAMIDE . Electron-donating groups may improve metabolic stability compared to nitro groups, which are prone to reduction.
Linker Chemistry
  • Rigidity vs. Flexibility: The propargyl ether linker in the target compound restricts rotational freedom, which could optimize target binding compared to the flexible ethoxyethoxy chain in N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide .
  • Polarity: The ethylamino and ethoxyethoxy linkers in analogs () introduce polarity, likely improving aqueous solubility compared to the target’s alkyne-linked aromatic system .
Pharmacokinetic Implications
  • Lipophilicity: The trifluorobiphenyl group () and chloro substituent () may increase logP values, favoring blood-brain barrier penetration, whereas the target’s methoxyphenoxy group balances lipophilicity and polarity.
  • Metabolic Stability: Amino groups () could undergo oxidation or conjugation, whereas the target’s propargyl linker may resist enzymatic degradation .

Biological Activity

4-Ethoxy-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H25NO4\text{C}_{22}\text{H}_{25}\text{N}\text{O}_{4}

This structure includes an ethoxy group, a methoxyphenoxy moiety, and a butynyl linkage, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antiproliferative Activity : Compounds with methoxy and hydroxy substitutions have shown significant antiproliferative effects against cancer cell lines.
  • Antioxidant Activity : The presence of methoxy groups enhances antioxidant properties by stabilizing free radicals.
  • Enzyme Inhibition : Some derivatives demonstrate inhibition of key enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is crucial in insulin signaling.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of related compounds. For instance, derivatives with methoxy groups have been shown to exhibit selective activity against breast cancer cell lines (MCF-7), with IC50 values ranging from 1.2 to 5.3 μM .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)Notes
Compound AMCF-73.1Selective
Compound BHCT 1163.7Moderate
Compound CHEK 2935.3Low solubility

Antioxidant Activity

The antioxidant capacity of these compounds is significant. For example, certain derivatives have shown improved antioxidative activity compared to standard antioxidants like BHT. This activity is attributed to the ability of methoxy and hydroxy groups to donate electrons or hydrogen atoms .

Enzyme Inhibition Studies

The inhibition of PTP1B by analogs such as compound 10m has been reported to enhance insulin-stimulated glucose uptake without significant cytotoxicity. The IC50 value for this compound was found to be as low as 0.07 μM, indicating potent inhibitory activity .

Table 2: PTP1B Inhibition Potency

CompoundIC50 (μM)Selectivity Ratio
Compound 10m0.0732-fold over TCPTP
Compound X0.15Moderate

Case Studies

A notable case study involved the synthesis and evaluation of various N-substituted benzimidazole carboxamides that were structurally similar to our compound of interest. These studies revealed that specific substitutions could drastically alter biological activity, particularly in terms of antiproliferative and antioxidative properties .

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